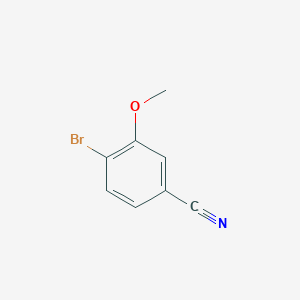

4-Bromo-3-methoxybenzonitrile

概述

描述

4-Bromo-3-methoxybenzonitrile (CAS: 120315-65-3) is a brominated benzonitrile derivative featuring a methoxy (-OCH₃) substituent at the 3-position and a bromine atom at the 4-position of the benzene ring . This compound belongs to the benzonitrile family, which is widely utilized as intermediates in pharmaceuticals, agrochemicals, and epoxy curing agents due to their electron-withdrawing cyano (-CN) group and tunable substituent effects . The methoxy group enhances solubility in polar solvents and influences electronic properties, making it valuable in drug design and organic synthesis.

准备方法

Bromination of 4-Methyl-3-Methoxybenzonitrile

Table 1: Bromination Parameters for 4-Methyl-3-Methoxybenzonitrile

| Reactant | NBS (equiv) | BPO (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Methyl-3-methoxybenzonitrile | 1.0 | 3 | Chlorobenzene | 65–80 | 5 | 85–90 |

Cyanation of Bromo-Methoxybenzene Derivatives

Lewis Acid-Promoted Cyanation

An alternative route involves introducing the cyano group after bromination. The RSC publication details a Lewis acid-catalyzed cyanation of phenolic substrates using methyl thiocyanate (CH₃SCN) and boron trichloride (BCl₃) . For example, 3-methoxy-4-bromophenol reacts with CH₃SCN (1.2 equiv) in the presence of BCl₃ (1.2 equiv) and AlCl₃ (1.0 equiv) in dichloromethane at room temperature, yielding 4-bromo-3-methoxybenzonitrile via an electrophilic aromatic substitution mechanism . The methoxy group directs nitrile incorporation to the ortho position, while bromine stabilizes the intermediate through resonance.

Table 2: Cyanation of 3-Methoxy-4-Bromophenol

| Substrate | CH₃SCN (equiv) | BCl₃ (equiv) | AlCl₃ (equiv) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Methoxy-4-bromophenol | 1.2 | 1.2 | 1.0 | Dichloromethane | 25 | 78 |

Multistep Synthesis from Carboxylic Acid Precursors

Chlorination and Amidation

A patent by CN107721869A outlines a multistep synthesis starting from 3-methoxy-4-methylbenzoic acid . The sequence involves:

-

Chlorination : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride.

-

Amidation : Reaction with aqueous ammonia forms 3-methoxy-4-methylbenzamide.

-

Dehydration : Heating with P₂O₅ or POCl₃ yields 4-methyl-3-methoxybenzonitrile.

-

Bromination : As detailed in Section 1.1.

This pathway highlights the importance of protecting group strategies and sequential functionalization to achieve regioselectivity.

Comparative Analysis of Methodologies

Yield and Scalability

-

Bromination-Cyanation Sequence : Direct bromination of pre-formed nitriles (Section 1) offers higher yields (85–90%) but requires stringent control over radical intermediates .

-

Cyanation Post-Bromination : The Lewis acid method (Section 2) provides moderate yields (78%) but avoids harsh bromination conditions, favoring functional group tolerance .

-

Multistep Synthesis : The carboxylic acid route (Section 3) ensures regiochemical fidelity but involves laborious purification steps, reducing overall efficiency .

Selectivity Challenges

Electrophilic bromination of 3-methoxybenzonitrile is complicated by competing ortho/para-directing effects of the methoxy group and meta-directing influence of the nitrile. Computational modeling or experimental screening of Lewis acids (e.g., FeBr₃ vs. AlCl₃) could optimize positional selectivity.

化学反应分析

Types of Reactions:

Substitution Reactions: 4-Bromo-3-methoxybenzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed:

Substitution: Formation of substituted benzonitriles with various functional groups.

Oxidation: Formation of 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

Reduction: Formation of 4-bromo-3-methoxybenzylamine.

科学研究应用

Chemical Synthesis

4-Bromo-3-methoxybenzonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. Its applications include:

- Pharmaceuticals : It serves as a precursor for synthesizing potential drug candidates targeting various diseases, including cancer and neurological disorders. The compound's ability to modify biological activity makes it valuable in drug design.

- Agrochemicals : The compound is involved in the synthesis of herbicides and pesticides, contributing to agricultural advancements.

- Dyes and Pigments : It is used in creating synthetic dyes due to its reactive functional groups that allow for further chemical modifications.

Biological Applications

In biological research, this compound has shown promise in developing bioactive molecules:

- Enzyme Inhibitors : The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential implications for drug metabolism and pharmacokinetics, warranting further exploration into its effects on drug interactions and efficacy.

- Receptor Modulators : Its structural attributes enable it to act as a building block for synthesizing receptor modulators, which can influence various signaling pathways in biological systems.

Medicinal Chemistry

The medicinal chemistry applications of this compound are noteworthy:

- Drug Development : Research indicates that derivatives of this compound possess anti-inflammatory and anticancer properties. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential.

- Bioavailability Studies : Given its moderate solubility in organic solvents and high gastrointestinal absorption rate, it is a candidate for studies focused on improving drug delivery systems .

Industrial Applications

In the industrial sector, this compound finds utility in:

- Specialty Chemicals Production : The compound is used in manufacturing specialty chemicals that are crucial for various applications, including liquid crystals and polymers.

- Material Science : Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Synthesis of Drug Candidates

A recent study demonstrated the synthesis of novel compounds using this compound as a key intermediate. The synthesized compounds exhibited significant inhibitory activity against cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Enzyme Interaction Studies

Research investigating the interaction of this compound with CYP1A2 showed that it effectively inhibits this enzyme, suggesting implications for drug metabolism. This finding emphasizes the importance of understanding such interactions in pharmacology .

作用机制

The mechanism of action of 4-Bromo-3-methoxybenzonitrile depends on its specific application and the target molecule it interacts withIt can also interact with receptors or other biomolecules, affecting their function and signaling pathways .

相似化合物的比较

Structural and Electronic Comparisons

The table below compares 4-Bromo-3-methoxybenzonitrile with structurally related bromobenzonitriles and substituted derivatives:

Key Observations :

- Substituent Effects : The methoxy group in this compound donates electrons via resonance, increasing the electron density of the aromatic ring compared to electron-withdrawing groups like -F or -CN. This property impacts reactivity in nucleophilic substitution reactions .

- Steric and Electronic Differences : Compared to 4-Bromo-3-methylbenzonitrile, the methoxy group introduces steric hindrance and polarizability, altering crystal packing and solubility .

Spectroscopic Properties

- Vibrational Spectra : The optimized geometry of 4-Bromo-3-methylbenzonitrile (a structural analog) shows bond lengths of C-Br (1.89 Å) and C-CN (1.44 Å), closely matching experimental data . The methoxy group in this compound is expected to show distinct C-O stretching modes at ~1250 cm⁻¹ in IR spectra, differing from methyl (-CH₃) or fluoro (-F) substituents .

- NMR Shifts : The bromine atom induces deshielding in adjacent protons, while the methoxy group causes upfield shifts for nearby aromatic protons due to electron donation.

生物活性

4-Bromo-3-methoxybenzonitrile (CAS Number: 120315-65-3) is an aromatic compound characterized by the presence of a bromine atom and a methoxy group on a benzonitrile structure. This compound has garnered attention in scientific research due to its notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Formula : C8H6BrNO

- Molecular Weight : 212.04 g/mol

- Physical State : Solid at room temperature

- Solubility : Moderately soluble in organic solvents

The structural arrangement of this compound significantly influences its reactivity and biological activity. The presence of both the bromine and methoxy groups contributes to its unique properties compared to other similar compounds.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is involved in the metabolism of various drugs and xenobiotics, suggesting that this compound could influence pharmacokinetics and drug interactions. The inhibition of CYP1A2 may lead to altered metabolism of drugs that are substrates for this enzyme, which could have significant implications in therapeutic contexts .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzonitrile have been shown to induce apoptosis in cancer cells, suggesting a possible pathway for further exploration with this compound .

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR). The following table summarizes some related compounds and their characteristics:

| Compound Name | CAS Number | CYP Inhibition | Anticancer Activity |

|---|---|---|---|

| This compound | 120315-65-3 | Yes (CYP1A2) | Potential |

| 3-Bromo-4-methoxybenzonitrile | 117572-79-9 | Unknown | Moderate |

| 2-Bromo-4-methylbenzonitrile | 2315-86-8 | Unknown | Low |

This table highlights the potential for further research into the biological activities of these compounds based on their inhibition profiles and anticancer activities.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-methoxybenzonitrile, and how can regioisomeric byproducts be minimized?

- Methodological Answer : Two primary approaches are used: (1) Bromination of 3-methoxybenzonitrile using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS in polar solvents), ensuring para-selectivity due to the methoxy group's directing effects. (2) Methoxylation of 4-bromobenzonitrile via nucleophilic aromatic substitution (e.g., using NaOMe/Cu catalysis). To minimize regioisomers, monitor reaction temperature (25–60°C) and employ TLC/HPLC for intermediate tracking. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) . Confirm regiochemistry using ¹H NMR (e.g., coupling patterns for aromatic protons) and ¹³C NMR (distinct nitrile carbon at ~110 ppm) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks indicate successful synthesis?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to bromine (δ 7.5–8.0 ppm) and methoxy group (singlet at δ 3.8–4.0 ppm).

- ¹³C NMR : Nitrile carbon at ~115 ppm, methoxy carbon at ~55 ppm, and quaternary carbons near bromine (δ 120–130 ppm).

- IR : C≡N stretch at ~2230 cm⁻¹, C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spec : Molecular ion peak at m/z 212/214 (Br isotope pattern). Cross-reference with databases (e.g., ChemSpider ) and validate against known analogs like 4-Bromo-2-fluorobenzonitrile .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The methoxy group is a strong electron-donating substituent, activating the aromatic ring for electrophilic substitution. In Suzuki-Miyaura couplings, the bromine atom at the para position (relative to methoxy) acts as the primary reactive site. Optimize conditions using Pd(PPh₃)₄/K₂CO₃ in THF/water (80°C, 12 h) . Monitor competing reactions (e.g., demethylation) via LC-MS and adjust catalyst loading (1–5 mol%) to suppress side products .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s position is susceptible to nucleophilic attack (e.g., SNAr), while the methoxy group stabilizes adjacent positions. Compare with analogs like 4-Bromo-2-(trifluoromethyl)benzonitrile to assess substituent effects on charge distribution . Validate predictions experimentally via kinetic studies and X-ray crystallography.

Q. What strategies resolve contradictions in spectroscopic data when impurities arise from synthetic intermediates?

- Methodological Answer : Impurities (e.g., residual starting materials or regioisomers) require orthogonal validation:

- HPLC-MS : Detect low-abundance species (e.g., 4-Bromo-5-methoxy isomers).

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals.

- Elemental Analysis : Confirm stoichiometry (C: ~45%, Br: ~37%).

Cross-check with supplier-provided data (if available) and literature analogs like 4-Formyl-3-methoxybenzonitrile . Note that commercial samples often lack analytical guarantees, necessitating in-house validation .

Q. How do solvent polarity and catalyst choice affect the yield of Ullmann-type couplings involving this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Cu-catalyzed Ullmann reactions by stabilizing intermediates. Screen catalysts (e.g., CuI vs. CuBr) with ligands (1,10-phenanthroline) to improve turnover. For example, coupling with aryl amines achieves 70–85% yield in DMF at 110°C (24 h). Monitor side reactions (e.g., nitrile hydrolysis) by IR and optimize pH (neutral to slightly basic) . Compare with Pd-based systems for selectivity trade-offs .

Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, the nitrile group resists hydrolysis due to electron-withdrawing effects from bromine. In contrast, strong bases (e.g., NaOH/EtOH, reflux) may cleave the methoxy group via SN2 pathways. Conduct stability studies (pH 1–14, 25–80°C) with GC-MS tracking. The compound’s half-life in 1M HCl exceeds 48 h, whereas in 1M NaOH, degradation occurs within 6 h .

属性

IUPAC Name |

4-bromo-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBFZKKJFREYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626654 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120315-65-3 | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。